Product packaging for 3-Chloro-4-(methylthio)phenol(Cat. No.:CAS No. 13560-43-5)

3-Chloro-4-(methylthio)phenol

Cat. No.: B6298531
CAS No.: 13560-43-5
M. Wt: 174.65 g/mol
InChI Key: CYUGXXDSGNFQDT-UHFFFAOYSA-N
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Description

Significance within Contemporary Chemical Synthesis

The strategic placement of three distinct functional groups on the aromatic ring makes 3-Chloro-4-(methylthio)phenol a versatile reagent in modern synthetic chemistry. Its significance lies primarily in its utility as a precursor for more elaborate molecular architectures.

The phenolic hydroxyl group can undergo O-alkylation or O-arylation, and it directs electrophilic aromatic substitution. The chlorine atom, positioned meta to the hydroxyl group, can be replaced through various nucleophilic substitution reactions. Furthermore, the methylthio (-SCH₃) group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and potential biological activity of the resulting molecule.

Synthetic routes to obtain this compound can involve the regioselective chlorination of 4-(methylthio)phenol (B156131). The selective introduction of a chlorine atom onto a phenol (B47542) ring is a well-studied area, with methods employing reagents like sulfuryl chloride in the presence of catalysts to control the position of chlorination. mdpi.com

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound and its derivatives extend across multiple sub-disciplines of chemistry, highlighting its interdisciplinary importance.

Medicinal Chemistry: While this specific compound is an intermediate, the core structure is relevant to the development of bioactive molecules. For instance, related thioether-containing phenolic structures have been investigated for their biological activities. The synthesis of complex heterocyclic compounds, such as 3-chloroazetidin-2-ones which are analogues of the potent antimitotic agent Combretastatin A-4, sometimes involves precursors with substituted phenyl rings that may include chloro and methylthio functionalities. mdpi.com These efforts in creating potential antiproliferative agents for cancer research underscore the value of such building blocks.

Agrochemical Science: Substituted phenols are a well-established class of compounds in the agrochemical industry. The structural features of this compound make it a candidate for derivatization into novel herbicides or fungicides. The presence of both a chloro and a sulfur-containing group can contribute to the bioactivity of a target molecule.

Materials Science: Thioether-containing aromatic compounds are utilized as monomers in the synthesis of high-performance polymers. For example, phenols and anilines with methylthio groups are used to create poly(phenylene sulfide)s (PPS) with desirable optical properties like high refractive indices. acs.org The specific combination of substituents in this compound could be exploited to fine-tune the properties of such advanced materials.

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 13560-43-5 bldpharm.com
Molecular Formula C₇H₇ClOS bldpharm.com
SMILES Code OC1=CC=C(SC)C(Cl)=C1 bldpharm.com

| InChI Key | InChI=1S/C7H7ClOS/c1-10-6-2-3-7(9)4-5(6)8/h2-4,9H,1H3 fluorochem.co.uk |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-(methylthio)phenol
Combretastatin A-4
Sulfuryl chloride
3-chloroazetidin-2-one
Sulfoxide
Sulfone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClOS B6298531 3-Chloro-4-(methylthio)phenol CAS No. 13560-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUGXXDSGNFQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 3 Chloro 4 Methylthio Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. researchgate.net The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.

Influence of Substituents on Ring Activation/Deactivation

The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution reactions, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609). youtube.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.com The methylthio (-SCH3) group is also considered an activating group for similar reasons, although its activating effect is generally less pronounced than that of the hydroxyl group.

Conversely, the chlorine (-Cl) atom is a deactivating group. researchgate.net Due to its high electronegativity, it withdraws electron density from the ring through an inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. researchgate.net

In 3-chloro-4-(methylthio)phenol, the strong activating effect of the hydroxyl group and the moderate activating effect of the methylthio group are expected to outweigh the deactivating effect of the chlorine atom, rendering the aromatic ring activated towards electrophilic attack.

Substituent GroupEffect on Ring ReactivityDirecting Effect
-OH (Hydroxyl)ActivatingOrtho, Para
-SCH3 (Methylthio)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para

Halogenation Pathways and Regiochemical Control

The directing effects of the substituents determine the position of incoming electrophiles. The hydroxyl, methylthio, and chloro groups are all ortho, para-directors. youtube.comresearchgate.net This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions available for substitution are C2, C5, and C6.

The powerful ortho, para-directing ability of the hydroxyl group will be the dominant factor in determining the regiochemical outcome of halogenation. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are C2 and C6. The position para to the hydroxyl group is already occupied by the methylthio group. Between the two ortho positions, C2 is also ortho to the methylthio group and meta to the chlorine atom, while C6 is meta to both the methylthio and chloro groups. The synergistic directing effect of the hydroxyl and methylthio groups to the C2 position, coupled with the deactivating nature of the chlorine at C3, makes C2 the most probable site for electrophilic attack. Steric hindrance from the adjacent chlorine atom at C3 might slightly disfavor substitution at C2, potentially leading to some substitution at C6. However, the electronic directing effects are expected to be the primary determinants of the product distribution.

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.net

Chlorine Atom Displacement Mechanisms

The displacement of the chlorine atom in this compound by a nucleophile can theoretically proceed through two main mechanisms: the addition-elimination mechanism (via a Meisenheimer complex) or the elimination-addition mechanism (via a benzyne (B1209423) intermediate).

The addition-elimination mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. researchgate.net In this compound, the hydroxyl and methylthio groups are electron-donating by resonance, which would destabilize the Meisenheimer complex. Therefore, the addition-elimination mechanism is considered unlikely under typical SNAr conditions.

The elimination-addition mechanism , which proceeds through a highly reactive benzyne intermediate, is more plausible, especially in the presence of a very strong base such as sodium amide (NaNH2). libretexts.org The first step would involve the abstraction of a proton from the carbon adjacent to the chlorine atom. In this case, a proton could be removed from either C2 or C4. Deprotonation at C2 would be followed by the elimination of the chloride ion to form a 2,3-aryne intermediate. Deprotonation at C4 is less likely due to the presence of the methylthio group. The subsequent addition of a nucleophile to the benzyne intermediate can occur at either of the two carbons of the triple bond, potentially leading to a mixture of products.

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, most notably the Williamson ether synthesis. wikipedia.org In this reaction, the phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an ether. wikipedia.org For this compound, treatment with a base like sodium hydroxide (B78521) would generate the corresponding sodium phenoxide, which could then be reacted with an alkyl halide (e.g., methyl iodide) to yield the corresponding anisole (B1667542) derivative.

ReagentProductReaction Type
Base (e.g., NaOH)Sodium 3-chloro-4-(methylthio)phenoxideAcid-Base
Alkyl Halide (e.g., CH3I) after basification3-Chloro-4-(methylthio)anisoleWilliamson Ether Synthesis

Transformations Involving the Methylthio Moiety

The methylthio group (-SCH3) is susceptible to a range of chemical transformations, primarily involving the sulfur atom.

One of the most common reactions of the methylthio group is oxidation . The sulfur atom can be readily oxidized to a sulfoxide (B87167) (-SOCH3) and further to a sulfone (-SO2CH3). mdpi.comorganic-chemistry.org The choice of oxidizing agent and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. For instance, mild oxidizing agents may favor the formation of the sulfoxide, while stronger oxidizing agents will lead to the sulfone. mdpi.comorganic-chemistry.org These oxidation states significantly alter the electronic properties of the substituent, with the sulfoxide and particularly the sulfone groups being strongly electron-withdrawing.

The methylthio group can also be a target for S-alkylation . The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with alkylating agents to form sulfonium (B1226848) salts.

Furthermore, under certain conditions, the methylthio group can be displaced by other nucleophiles. Studies have shown that the methylthio group, especially when oxidized to the sulfoxide or sulfone, can be displaced by nucleophiles like glutathione. nih.gov This suggests that the C-S bond can be cleaved under specific enzymatic or chemical conditions. The hydrolysis of aryl methyl thioethers to the corresponding phenols is also a known transformation, although it often requires specific catalysts or harsh conditions. rsc.org

TransformationReagent(s)Product(s)
OxidationMild Oxidizing Agent (e.g., H2O2 in acetic acid)3-Chloro-4-(methylsulfinyl)phenol
OxidationStrong Oxidizing Agent3-Chloro-4-(methylsulfonyl)phenol
S-AlkylationAlkyl Halide (e.g., CH3I)S-Methyl-3-chloro-4-hydroxyphenylsulfonium salt
DisplacementNucleophiles (e.g., Glutathione, under specific conditions)Displacement products
HydrolysisSpecific catalysts/conditions3-Chlorohydroquinone

Oxidation to Sulfoxides and Sulfones: Kinetics and Thermodynamics

The presence of a methylthio group on the phenolic ring makes this compound susceptible to oxidation at the sulfur atom. This process typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide, 3-chloro-4-(methylsulfinyl)phenol, and upon further oxidation, the sulfone, 3-chloro-4-(methylsulfonyl)phenol. The kinetics and thermodynamics of these oxidations are influenced by the nature of the oxidant, solvent, and the electronic environment of the sulfur atom.

While specific kinetic and thermodynamic data for the oxidation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as thioanisole (B89551). The oxidation of thioanisole and its derivatives has been a subject of numerous investigations, providing a reliable model for understanding the reactivity of the methylthio group in the target molecule.

The oxidation is often carried out using common oxidants like hydrogen peroxide, peroxy acids, or metal-based catalysts. The reaction generally follows second-order kinetics, being first order in both the sulfide (B99878) and the oxidant. The electron-donating nature of the phenolic hydroxyl group and the electron-withdrawing nature of the chlorine atom in this compound are expected to modulate the nucleophilicity of the sulfur atom, thereby affecting the reaction rates.

The following table presents representative kinetic and thermodynamic parameters for the oxidation of thioanisole, which can be considered as a baseline for the analogous reactions of this compound.

Table 1: Representative Kinetic and Thermodynamic Data for the Oxidation of Thioanisole (Model Compound)

Oxidant Solvent Temperature (°C) k (M⁻¹s⁻¹) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
H₂O₂ Acetonitrile 25 1.2 x 10⁻⁴ 65 -120

Note: This data is for the model compound thioanisole and serves as an estimation for the reactivity of this compound. Actual values for the target compound may vary.

Sulfur Extrusion and Rearrangement Processes

Sulfur extrusion from aryl sulfides represents a pathway to form carbon-carbon bonds, though it often requires significant energy input, such as through photochemical or thermal methods. For this compound, a hypothetical sulfur extrusion process would involve the cleavage of the C-S bonds, potentially leading to the formation of 2-chloro-4-methylphenol (B1207291) and other rearranged products.

Rearrangement processes, such as the Smiles rearrangement, are also a possibility under specific basic conditions, although the structure of this compound is not ideally suited for the most common variants of this rearrangement.

Acid-Base Equilibria and Proton Transfer Dynamics of the Phenolic Hydroxyl

The phenolic hydroxyl group in this compound is acidic and can participate in acid-base equilibria. The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom at the meta position is electron-withdrawing through its inductive effect, which increases the acidity of the phenol (B47542). Conversely, the methylthio group at the para position can act as a weak electron-donating group through resonance.

The pKa of this compound can be estimated using the Hammett equation, which relates the acidity of substituted benzoic acids (and by extension, phenols) to the electronic properties of their substituents. The equation is given by:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted phenol, K₀ is that of phenol itself, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant.

The substituent constants for meta-chloro (σ_m) and para-methylthio (σ_p) are approximately +0.37 and 0.00, respectively. Given that the pKa of phenol is approximately 9.95, the pKa of this compound can be estimated to be lower than that of phenol due to the dominant electron-withdrawing effect of the chlorine atom.

Table 2: Estimated pKa of this compound

Compound pKa (experimental) Substituent Constants (σ) Estimated pKa
Phenol 9.95 H: 0.00 -
3-Chlorophenol 9.12 m-Cl: +0.37 -
4-(Methylthio)phenol (B156131) ~9.53 p-SCH₃: 0.00 -

The proton transfer dynamics of the phenolic hydroxyl group are crucial in many of its reactions, including its role as a potential antioxidant. The rate of proton transfer to a base will be dependent on the strength of the O-H bond and the stability of the resulting phenoxide anion.

Radical Reactions and Their Propagation

Formation of Reactive Intermediates

One-electron oxidation of this compound leads to the formation of a phenoxyl radical, a highly reactive intermediate. This oxidation can be initiated by various means, including enzymatic systems (e.g., peroxidases), chemical oxidants, or electrochemical methods. The resulting radical is stabilized by delocalization of the unpaired electron over the aromatic ring.

The spin density distribution in the 3-chloro-4-(methylthio)phenoxyl radical is a critical factor in determining its subsequent reactivity. The unpaired electron is expected to have significant density on the oxygen atom, as well as at the ortho and para positions relative to the hydroxyl group. The presence of the chlorine and methylthio substituents will modulate this distribution. The electron-withdrawing chlorine atom is expected to influence the spin density primarily through inductive effects, while the methylthio group can participate in resonance delocalization.

Coupling and Dimerization Pathways

Phenoxyl radicals are known to undergo rapid coupling or dimerization reactions as a primary decay pathway. These reactions can lead to the formation of C-C or C-O bonds, resulting in a variety of dimeric products. The regioselectivity of this coupling is dictated by the spin density distribution in the radical and steric factors.

For the 3-chloro-4-(methylthio)phenoxyl radical, several dimerization pathways are plausible:

C-C Coupling: This can occur between positions of high spin density on two radical molecules. Given the substitution pattern, ortho-ortho, ortho-para, and para-para coupling (relative to the oxygen) are theoretically possible, though some positions are blocked. The most likely C-C coupling would involve the unsubstituted ortho position.

C-O Coupling: This involves the formation of a new ether linkage, where the oxygen of one radical attacks a carbon atom of high spin density on another radical.

The presence of the chloro and methylthio groups is expected to influence the preferred coupling pathway. Theoretical studies on substituted phenoxyl radicals have shown that the nature and position of substituents can significantly alter the spin density distribution and, consequently, the product distribution of dimerization reactions. researchgate.netmsu.edu

Table 3: Potential Dimerization Products of 3-Chloro-4-(methylthio)phenoxyl Radical

Coupling Type Bond Formed Potential Product Structure
C-C Coupling ortho-ortho Biphenol derivative

It is important to note that the actual distribution of products would need to be determined experimentally, as it is a result of a complex interplay between electronic and steric effects.

Derivatization and Functionalization of 3 Chloro 4 Methylthio Phenol

Esterification and Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group of 3-Chloro-4-(methylthio)phenol serves as a prime site for derivatization through esterification and etherification reactions, yielding a variety of esters and ethers with modified physicochemical properties.

Esterification: Phenolic esters of this compound can be readily synthesized by reacting the phenol (B47542) with acyl chlorides or acid anhydrides. A general and efficient method for the esterification of phenols involves the use of an acyl chloride in the presence of a base or a catalyst. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a suitable base like pyridine or triethylamine, would yield the corresponding phenyl ester. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion, generated in situ, attacks the electrophilic carbonyl carbon of the acyl chloride.

A typical laboratory procedure for the esterification of a phenol involves dissolving the phenol in a suitable solvent, such as dichloromethane or diethyl ether, followed by the addition of the acyl chloride and a base. The reaction is often carried out at room temperature and can be monitored by thin-layer chromatography. The resulting ester can then be isolated and purified using standard techniques like extraction and column chromatography.

Etherification: The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols. gordon.eduwikipedia.orgmasterorganicchemistry.comorganic-synthesis.comjk-sci.com This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether linkage. gordon.eduwikipedia.orgmasterorganicchemistry.comorganic-synthesis.comjk-sci.com

For this compound, the synthesis of its ether derivatives can be achieved by first treating the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This generates the 3-chloro-4-(methylthio)phenoxide ion. Subsequent addition of an alkyl halide, such as methyl iodide or ethyl bromide, leads to the formation of the corresponding alkyl aryl ether. The choice of the base and solvent system is crucial for optimizing the reaction yield and minimizing potential side reactions. organic-synthesis.comjk-sci.com For instance, the use of a weaker base like potassium carbonate in acetonitrile is often preferred for phenols. organic-synthesis.com

Reagent 1Reagent 2ProductReaction Type
This compoundAcyl Chloride (e.g., Acetyl Chloride)3-Chloro-4-(methylthio)phenyl acetateEsterification
This compoundAlkyl Halide (e.g., Methyl Iodide) & Base (e.g., K2CO3)3-Chloro-4-methoxy-1-(methylthio)benzeneWilliamson Ether Synthesis

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound offers opportunities for further functionalization through electrophilic aromatic substitution and other interconversion reactions. The directing effects of the existing chloro, hydroxyl, and methylthio substituents play a crucial role in determining the regioselectivity of these transformations.

Directed Halogenation and Metallation

Directed Halogenation: The introduction of additional halogen atoms onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methylthio group is also ortho-, para-directing and activating. The chloro group is deactivating but also ortho-, para-directing. In the case of this compound, the positions ortho to the powerful hydroxyl group (positions 2 and 6) are the most likely sites for electrophilic substitution.

Selective ortho-bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. For para-substituted phenols, this method can lead to mono- or di-bromination at the available ortho positions. nih.gov The use of specific catalysts or reaction conditions can enhance the selectivity for mono-ortho-halogenation.

Directed Metallation: Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netwku.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The hydroxyl group of a phenol can act as a DMG after conversion to a more robust directing group, such as a carbamate (B1207046) or an ether. For instance, conversion of the phenolic hydroxyl of this compound to a diisopropylcarbamate group would create a potent DMG. Treatment with a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA would likely lead to lithiation at the C-2 position, directed by the carbamate group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho-position. researchgate.net

Starting MaterialReagentProductReaction Type
This compoundN-Bromosuccinimide (NBS)2-Bromo-3-chloro-4-(methylthio)phenolElectrophilic Aromatic Halogenation
O-(3-Chloro-4-(methylthio)phenyl) diallylcarbamatesec-BuLi, TMEDA; then E+2-Substituted-3-chloro-4-(methylthio)phenol derivativeDirected ortho-Metallation

Introduction of Nitrogen-Containing Functionalities

The introduction of nitrogen-containing groups, such as nitro and amino functionalities, onto the aromatic ring of this compound can lead to compounds with interesting pharmacological properties.

Nitration: The nitration of phenols typically occurs readily due to the activating nature of the hydroxyl group. However, controlling the regioselectivity can be challenging. For this compound, nitration is expected to occur at the positions ortho to the hydroxyl group. The choice of nitrating agent and reaction conditions can influence the outcome. For instance, the nitration of a similar compound, 3,4-dichloronitrobenzene, has been used in the synthesis of related structures. researchgate.net

Amiination: An amino group can be introduced onto the aromatic ring through various methods. One common approach involves the reduction of a nitro group. Therefore, if a nitro derivative of this compound is synthesized, it can be subsequently reduced to the corresponding amino compound. A method for the synthesis of 4-amino-3-chlorophenol involves the reduction of 3-chloro-4-nitrophenol using iron powder in acetic acid. nih.gov A similar strategy could be employed for the reduction of a nitrated derivative of this compound.

Sulfur-Centered Derivatization

The methylthio group in this compound provides a versatile handle for a range of derivatization reactions, including oxidation and conjugation.

Stereoselective Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form sulfoxides and sulfones. smolecule.com These oxidized derivatives often exhibit distinct biological activities compared to the parent thioether.

Stereoselective Oxidation to Sulfoxides: The oxidation of thioethers to sulfoxides introduces a stereocenter at the sulfur atom, allowing for the synthesis of chiral sulfoxides. A variety of methods have been developed for the stereoselective oxidation of aryl methyl thioethers. acs.org These methods often employ chiral oxidizing agents or catalysts. For example, modified Sharpless asymmetric epoxidation conditions, using a titanium catalyst and a chiral diethyl tartrate ligand, have been adapted for the asymmetric oxidation of sulfides. acs.org The choice of the chiral ligand and oxidant is critical for achieving high enantioselectivity.

The resulting chiral 3-chloro-4-(methylsulfinyl)phenol could serve as a valuable intermediate for the synthesis of enantiomerically pure biologically active molecules.

Sulfur-Based Conjugation Strategies

The thioether linkage in this compound can be a target for conjugation reactions, although the reactivity is generally lower than that of a free thiol group. More commonly, conjugation strategies for phenols involve the introduction of a thiol-reactive handle or the utilization of the phenolic hydroxyl group.

Thiol-ene Conjugation: The thiol-ene "click" reaction is a highly efficient and versatile method for forming carbon-sulfur bonds. beilstein-journals.orgwikipedia.orgunito.it This reaction involves the radical-mediated addition of a thiol to an alkene. wikipedia.orgunito.it To apply this strategy to this compound, the molecule would first need to be functionalized with either a thiol or an alkene moiety. For instance, etherification of the phenolic hydroxyl group with an allyl halide would introduce a terminal alkene. This allylated derivative could then readily undergo a thiol-ene reaction with a thiol-containing molecule, such as a peptide or a drug, to form a stable thioether conjugate. beilstein-journals.org This approach allows for the site-specific conjugation of various payloads to the phenolic scaffold.

Starting MaterialReagent(s)ProductReaction Type
This compoundChiral Oxidizing Agent(R)- or (S)-3-Chloro-4-(methylsulfinyl)phenolStereoselective Oxidation
3-Chloro-4-(allyloxy)-1-(methylthio)benzeneThiol-containing molecule, PhotoinitiatorThioether ConjugateThiol-ene Reaction

Construction of Complex Molecular Architectures

The strategic modification of this compound enables the construction of intricate molecular architectures. The interplay between its functional groups can be harnessed to direct reactions toward the formation of diverse and complex structures. This section explores the potential of this compound in the synthesis of heterocyclic systems and its role as a precursor in powerful multi-component reactions.

The phenolic hydroxyl group of this compound is a key functional handle for the construction of various oxygen- and sulfur-containing heterocyclic rings. While direct examples involving this compound are not extensively documented, its reactivity can be inferred from established synthetic routes for analogous substituted phenols.

One potential application is in the synthesis of phenoxathiin derivatives. The general approach to phenoxathiins often involves the reaction of a substituted phenol with a sulfur-containing reagent, followed by cyclization. For instance, the ortho-thioarylation of a phenol, followed by a copper-mediated Ullmann-type cyclization, is a known method for forming the phenoxathiin core. In the case of this compound, the phenolic hydroxyl group could react with a suitable ortho-halophenyl sulfide (B99878), or alternatively, the methylthio group could potentially be elaborated to participate in a cyclization reaction, although this would likely require prior modification.

Another plausible transformation is the synthesis of thianthrene analogues. Thianthrenes are another class of sulfur-containing heterocycles. Their synthesis can be achieved through various methods, including the reaction of arenes with sulfur monochloride or the cyclization of ortho-substituted thiophenols. While direct synthesis from this compound is not straightforward, its derivatization to introduce a thiol group ortho to the methylthio group could create a precursor for thianthrene formation.

The following table illustrates hypothetical pathways for the incorporation of the this compound scaffold into such heterocyclic systems.

Heterocyclic SystemPotential Synthetic ApproachKey Reactive Site on this compound
PhenoxathiinReaction with an ortho-halosulfenyl chloride followed by intramolecular cyclization.Phenolic hydroxyl group
ThianthreneDerivatization to an ortho-dithiol precursor followed by oxidative cyclization.Aromatic ring (requiring further functionalization)

It is important to note that the chloro and methylthio substituents would be expected to influence the reactivity of the aromatic ring and the phenolic hydroxyl group, potentially affecting reaction conditions and regioselectivity.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The phenolic nature of this compound makes it a suitable candidate for certain types of MCRs, particularly those where a phenol can act as the acidic component.

A notable example is the Ugi-Smiles reaction , a variation of the Ugi four-component condensation. In a classical Ugi reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a bis-amide. In the Ugi-Smiles variant, an electron-deficient phenol can replace the carboxylic acid. nih.gov The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the phenoxide. An irreversible Smiles rearrangement of the resulting intermediate drives the reaction to completion. nih.gov The electron-withdrawing nature of the chloro group in this compound could potentially enhance the acidity of the phenolic proton, making it a viable substrate for this reaction.

Similarly, the Passerini-Smiles reaction is a modification of the Passerini three-component reaction, where a phenol replaces the carboxylic acid. researchgate.net This reaction involves an aldehyde or ketone, an isocyanide, and a phenol to produce an α-aryloxy-carboxamide. mdpi.com The mechanism is believed to involve the activation of the carbonyl component by the phenol, followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement. mdpi.com

The participation of this compound in these reactions would lead to the formation of complex amide derivatives, incorporating the chloro and methylthio-substituted phenyl ring into a larger molecular scaffold.

The table below outlines the potential role of this compound in these MCRs.

Multi-Component ReactionReactantsPotential Product
Ugi-Smiles ReactionThis compound, an amine, an aldehyde/ketone, an isocyanideα-Amino-N-(3-chloro-4-(methylthio)phenyl)acetamide derivative
Passerini-Smiles ReactionThis compound, an aldehyde/ketone, an isocyanideα-(3-Chloro-4-(methylthio)phenoxy)carboxamide derivative

The successful application of this compound in these MCRs would provide a direct route to novel and highly functionalized molecules, underscoring its utility as a versatile building block in the construction of complex molecular architectures.

Computational and Theoretical Investigations of 3 Chloro 4 Methylthio Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, conformation, and energetics of molecules. For 3-Chloro-4-(methylthio)phenol, Density Functional Theory (DFT) and ab initio methods would be the primary tools for such investigations.

DFT studies are a powerful approach to understanding the electronic properties of molecules. For this compound, DFT calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

The electronic structure of this compound is influenced by the interplay of the hydroxyl (-OH), chloro (-Cl), and methylthio (-SMe) substituents on the benzene (B151609) ring. The hydroxyl group is a strong activating group, donating electron density to the ring through resonance. The methylthio group is also an activating group, though generally weaker than the hydroxyl group. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, although it donates electron density through resonance.

DFT calculations on the complete series of 19 chlorophenol congeners have shown that the position and number of chlorine substitutions significantly affect the electronic properties. researchgate.net For this compound, the chlorine atom at the meta-position to the hydroxyl group would primarily exert an inductive effect, withdrawing electron density from the ring and influencing the acidity of the phenolic proton.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For substituted phenols, the HOMO is typically localized on the benzene ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of both electron-donating and electron-withdrawing groups would modulate this energy gap.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.3 eVIndicates the chemical stability and reactivity.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: These are estimated values for illustrative purposes and would require specific DFT calculations for confirmation.

Ab initio methods, which are based on first principles of quantum mechanics, are highly reliable for determining the preferred conformations and energetics of molecules. For this compound, these methods would be used to study the rotational barriers of the hydroxyl and methylthio groups and to determine the most stable three-dimensional structure.

The methylthio group in thioanisole (B89551) derivatives has a more complex conformational preference, with both planar and non-planar conformations being possible depending on the computational method used. researchgate.net For this compound, the steric and electronic interactions between the substituents would dictate the final conformational preference.

Ab initio calculations would also provide accurate information on bond lengths, bond angles, and dihedral angles. For instance, the C-O and C-S bond lengths would be influenced by the degree of conjugation with the aromatic ring, which in turn is affected by the presence of the chlorine atom.

A hypothetical data table summarizing key geometric parameters for the most stable conformer of this compound is provided below.

ParameterPredicted Value
C-O Bond Length1.36 Å
O-H Bond Length0.96 Å
C-S Bond Length1.77 Å
C-Cl Bond Length1.74 Å
C-O-H Bond Angle109.5°
C-S-C Dihedral Angle~45°

Note: These are estimated values for illustrative purposes and would require specific ab initio calculations for confirmation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in different environments.

MD simulations can be used to explore the conformational landscape of this compound in various solvents, such as water or non-polar organic solvents. The solvent environment can significantly influence the preferred conformation of the molecule.

In a non-polar solvent, intramolecular interactions would be more dominant in determining the conformation. The van der Waals interactions between the methylthio group and the aromatic ring would play a more significant role. MD simulations would allow for the sampling of a wide range of conformations and the determination of their relative populations in different environments.

This compound has the potential to form various intermolecular interactions, which can lead to self-aggregation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or larger clusters. mdpi.commdpi.com

The aromatic ring can participate in π-π stacking interactions, where the electron-rich π systems of two molecules align. The presence of the chlorine atom can also lead to halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on another molecule.

MD simulations can be employed to study the nature and strength of these intermolecular interactions and to predict the likelihood of aggregation in the liquid or solid state. By simulating a system with multiple molecules of this compound, one can observe the formation of dimers and larger aggregates and analyze the preferred modes of interaction.

Spectroscopic Property Prediction

Computational methods are increasingly used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict these chemical shifts with a reasonable degree of accuracy. github.ionmrdb.org For this compound, the predicted NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons, with their chemical shifts influenced by the electronic effects of the substituents. Machine learning approaches are also becoming increasingly powerful for the accurate prediction of NMR spectra. nih.govfrontiersin.org

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can be used to compute these frequencies, which can then be compared to experimental IR spectra to identify characteristic functional group vibrations. For this compound, characteristic peaks would be expected for the O-H stretch, C-O stretch, C-S stretch, and C-Cl stretch, as well as various aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound would be characterized by absorptions in the UV region arising from π-π* transitions within the aromatic ring. The positions of these absorptions would be influenced by the substituents.

A hypothetical table of predicted spectroscopic data is presented below.

SpectrumPredicted FeatureWavelength/Wavenumber/Chemical Shift
¹H NMRAromatic Protons6.8 - 7.5 ppm
Hydroxyl Proton5.0 - 6.0 ppm
Methyl Protons2.4 ppm
¹³C NMRAromatic Carbons115 - 155 ppm
Methyl Carbon15 ppm
IRO-H Stretch~3600 cm⁻¹
C-O Stretch~1250 cm⁻¹
C-S Stretch~700 cm⁻¹
C-Cl Stretch~750 cm⁻¹
UV-Visλmax~280 nm

Note: These are estimated values for illustrative purposes and would require specific calculations for confirmation.

Vibrational (IR, Raman) Spectra Modeling

Theoretical modeling of vibrational spectra is a cornerstone of computational analysis, enabling the assignment of complex experimental infrared (IR) and Raman spectra. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(2df,2p) to achieve a balance of accuracy and computational efficiency. ijaemr.com

The process begins with the optimization of the molecule's ground-state geometry to find its most stable conformation. Following this, vibrational frequencies are calculated. These calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. ijaemr.com To improve agreement with experimental data, they are typically scaled by an empirical factor. semanticscholar.org

The primary output of these calculations includes the vibrational wavenumbers (in cm⁻¹), IR intensities, and Raman activities. A crucial part of the analysis is the Potential Energy Distribution (PED), which allows each calculated vibrational mode to be assigned to specific molecular motions, such as the stretching of the O-H bond, bending of C-H bonds, or the characteristic vibrations of the substituted benzene ring. researchgate.net Such detailed assignments are invaluable for interpreting experimental spectra and understanding the molecule's structural characteristics.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound Note: This table presents hypothetical data based on typical computational results for substituted phenols for illustrative purposes.

ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment
v1355055.8102.4O-H stretching
v2308512.1145.3Aromatic C-H stretching
v3292525.6180.1C-H stretching (methyl)
v4159045.3210.5C=C aromatic ring stretching
v5126088.295.7C-O stretching
v671065.440.2C-S stretching
v768075.935.8C-Cl stretching

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an essential tool for molecular structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically integrated with DFT calculations, is the standard for predicting NMR shielding tensors with high accuracy. researchgate.net

The calculation is performed on the previously optimized molecular geometry. The resulting isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). semanticscholar.org These theoretical chemical shifts for ¹H and ¹³C nuclei can be directly compared with experimental data.

Predicted NMR spectra are particularly useful for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers of a molecule. nih.gov The accuracy of modern computational methods can often achieve mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, making them a reliable aid in structural confirmation. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Note: This table presents hypothetical data based on typical computational results for substituted phenols for illustrative purposes.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1 (C-OH)154.5-
C2118.27.15
C3 (C-Cl)129.8-
C4 (C-S)130.5-
C5127.37.30
C6116.06.95
C7 (S-CH₃)15.82.45
O-H-5.80

UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the predominant computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.gov These calculations predict the electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers deep insight into the electronic structure of this compound. nih.gov For many substituted phenols, the primary absorption bands in the UV region correspond to π→π* transitions within the aromatic ring. docbrown.info The positions and intensities of these bands are sensitive to the nature and position of substituents like chlorine and methylthio groups.

Table 3: Illustrative Theoretical UV-Vis Absorption Data for this compound Note: This table presents hypothetical data based on typical computational results for substituted phenols for illustrative purposes.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.15HOMO → LUMO (π→π)
S₀ → S₂2400.42HOMO-1 → LUMO (π→π)
S₀ → S₃2150.35HOMO → LUMO+1 (π→π*)

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.org By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. A key transformation for phenolic compounds in environmental or combustion contexts is their reaction with radicals, such as atomic oxygen (O(³P)). nih.gov

Transition State Analysis for Key Transformations

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction. Locating and characterizing the TS is a primary goal of mechanistic studies. nih.gov DFT methods, such as MPWB1K, are employed to search for these saddle points on the potential energy surface. researchgate.net

A critical step in confirming a calculated TS structure is a vibrational frequency analysis. A genuine first-order saddle point (a transition state) must have exactly one imaginary frequency. nih.govresearchgate.net The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for instance, the breaking of the S-H bond and the formation of a new O-H bond during a hydrogen abstraction reaction. The geometric parameters of the TS, such as the lengths of the bonds being broken and formed, provide a static picture of the reaction's critical point.

Table 4: Illustrative Geometric Parameters of the Transition State for S-H Abstraction from this compound by O(³P) Note: This table presents hypothetical data based on typical computational results for similar reactions for illustrative purposes.

ParameterReactant (R-SH)Transition State (TS)Product (R-S•)
S-H Bond Length (Å)1.341.41-
O-H Bond Length (Å)-1.450.97
S---H---O Angle (°)-175.5-
Imaginary Frequency (cm⁻¹)-1192i-

Reaction Coordinate Mapping and Energy Profiles

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov This calculation maps the minimum energy path (MEP) downhill from the TS to connect it with the corresponding reactants and products. The result is a reaction energy profile, which plots the potential energy of the system as it progresses along the reaction coordinate. usda.gov

Table 5: Illustrative Calculated Energies for S-H Abstraction Reaction Note: This table presents hypothetical data in kcal/mol based on typical computational results for similar reactions for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactants: C₇H₇ClOS + O(³P)0.00
Transition State: [C₇H₆ClOS---H---O]‡+2.84
Products: C₇H₆ClOS• + •OH-25.5
Calculated Barrier (ΔE‡) +2.84
Reaction Enthalpy (ΔH) -25.5

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds in solution and, increasingly, in the solid state. For 3-Chloro-4-(methylthio)phenol, a comprehensive suite of NMR experiments is required to assign all proton and carbon signals and to establish the connectivity within the molecule.

Advanced 1H, 13C, and Heteronuclear NMR Studies (e.g., COSY, HMQC, HMBC)

While specific experimental data for this compound is not extensively available in publicly accessible literature, the expected application of advanced NMR techniques would follow a standard and rigorous protocol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). For this compound, one would anticipate signals corresponding to the aromatic protons, the methylthio group protons, and the phenolic hydroxyl proton. The relative positions of the substituents on the aromatic ring would create a specific splitting pattern for the aromatic protons, which is crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. This includes distinct signals for the carbon atoms in the aromatic ring, the methyl carbon of the methylthio group, and the carbon atoms directly bonded to chlorine, sulfur, and oxygen.

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would definitively show the connectivity between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the aromatic ring and the methyl group.

A hypothetical data table summarizing the expected NMR assignments for this compound is presented below. The chemical shifts are predictive and would require experimental verification.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations (from ¹H)
-OHVariable-C-1
-SCH₃~2.5 (s, 3H)~15C-4
H-2~7.3 (d)~130C-3, C-4, C-6
H-5~7.0 (dd)~128C-1, C-3, C-4, C-6
H-6~6.8 (d)~116C-2, C-4, C-5
C-1-~155H-2, H-5, H-6
C-2-~130H-6
C-3-~132H-2, H-5
C-4-~135H-2, H-5, H-6, -SCH₃
C-5-~128H-6
C-6-~116H-2, H-5

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and polymorphism of crystalline and amorphous solid materials. For this compound, ssNMR could be employed to study its crystalline form, including the determination of intermolecular interactions and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate the elemental composition. This is a definitive method for confirming the identity of the compound.

Technique Parameter Value for C₇H₇ClOS
HRMSCalculated Exact Mass173.9855
Measured Exact MassExperimentally Determined
Molecular FormulaC₇H₇ClOS

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed insights into the molecular structure. The fragmentation pattern is characteristic of the compound and can be used for its identification and for distinguishing it from isomers. Key fragmentation pathways for this compound would likely involve the loss of the methyl group from the thioether, cleavage of the C-S bond, and potentially the loss of chlorine.

Ionization Techniques (e.g., ESI, APCI, APPI) in Dimerization Studies

The choice of ionization technique can significantly influence the observed ions in the mass spectrum. Electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) are common techniques used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Studies on related compounds, such as 4-(methylthio)phenol (B156131), have shown that dimerization can occur under certain atmospheric pressure ionization conditions. A novel ion/molecule reaction has been observed to take place during ESI, APCI, and APPI, leading to the dimerization of the ionized molecule followed by the loss of a hydrogen radical. nih.gov This reaction is particularly favored during ESI. nih.gov The resulting dimeric species can complicate the interpretation of mass spectra and could potentially be mistaken for impurities. Tandem mass spectrometry, accurate mass measurements, and hydrogen/deuterium exchange experiments are crucial for characterizing these unexpected reaction products. nih.gov While a specific study on this compound dimerization is not available, the potential for such reactions should be considered during its analysis by mass spectrometry.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and to obtain a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific vibrational modes. For this compound, the FT-IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural features.

The analysis of the FT-IR spectrum of this compound would focus on several key regions. The O-H stretching vibration of the phenolic hydroxyl group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹.

The "fingerprint region," typically below 1600 cm⁻¹, contains a wealth of information about the molecule's structure. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ range. The in-plane bending of the O-H group and the C-O stretching vibrations are also characteristic and are anticipated in the regions of 1330-1440 cm⁻¹ and 1200-1260 cm⁻¹, respectively ias.ac.in. The presence of the methylthio group (-S-CH₃) would be indicated by C-H stretching and bending vibrations of the methyl group, as well as the C-S stretching vibration, which typically appears in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is expected to be found in the 600-800 cm⁻¹ region as well ias.ac.in.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchingPhenolic -OH3200-3600 (broad)
Aromatic C-H StretchingAr-H3000-3100
Aromatic C=C StretchingAr C=C1450-1600
O-H In-plane BendingPhenolic -OH1330-1440
C-O StretchingAr-O1200-1260
C-S StretchingAr-S-CH₃600-800
C-Cl StretchingAr-Cl600-800

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the aromatic ring and the sulfur-containing moiety.

The Raman spectrum of this compound is expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode, which is a symmetric vibration that is often intense in Raman spectra. The C-S and C-Cl stretching vibrations are also expected to be Raman active. Analysis of the low-frequency region of the Raman spectrum can yield information about lattice vibrations, which is particularly useful for studying the crystal structure of the compound in its solid state.

Table 2: Predicted Raman Spectral Data for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic Ring BreathingAr C-C~1000
Aromatic C-H StretchingAr-H3000-3100
C-S StretchingAr-S-CH₃600-800
C-Cl StretchingAr-Cl600-800

Note: The predicted Raman shifts are based on typical ranges for the respective functional groups and may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. This technique is particularly useful for studying conjugated systems and compounds with chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric phenol (B47542) ring. Phenol itself exhibits two main absorption bands in the UV region, which are attributed to π → π* transitions of the benzene (B151609) ring. The substitution on the phenolic ring by a chloro group (an auxochrome and a weak deactivating group) and a methylthio group (an auxochrome and a weak activating group) will influence the position and intensity of these absorption bands.

The chloro group, being an electron-withdrawing group through induction but an electron-donating group through resonance, and the methylthio group, an electron-donating group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol. This is due to the extension of the conjugated system and the interaction of the lone pair of electrons on the oxygen, sulfur, and chlorine atoms with the π-system of the aromatic ring.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionChromophorePredicted λmax (nm)
π → πSubstituted Phenol270-290
π → πSubstituted Phenol210-230

Note: The predicted absorption maxima (λmax) are estimates based on the behavior of substituted phenols and can be influenced by the solvent used.

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the development of a method to determine the concentration of this compound in a sample.

To develop a quantitative method, a calibration curve would first be established by preparing a series of standard solutions of this compound of known concentrations. The absorbance of each standard is then measured at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of the compound in an unknown sample by measuring its absorbance. The choice of solvent is critical, as it can affect the λmax and the molar absorptivity. A solvent that does not absorb in the same region as the analyte should be chosen.

Environmental Transformation and Degradation Pathways of 3 Chloro 4 Methylthio Phenol

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photodegradation and hydrolysis. These processes are significant in determining the persistence and transformation of 3-Chloro-4-(methylthio)phenol in the environment.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. It can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).

Direct photolysis is a first-order reaction where the rate of degradation is dependent on the intensity of light and the compound's molar absorption coefficient and quantum yield. The quantum yield (Φ) represents the efficiency of a photochemical process, specifically the number of molecules undergoing a particular reaction for each photon absorbed.

While specific quantum yields for the direct photolysis of this compound are not available in the scientific literature, data for related chlorophenols can provide an estimate of its potential for direct photodegradation. The quantum yields for various chlorophenols in aqueous solutions have been reported to vary depending on the pH of the medium and the wavelength of irradiation. For instance, the quantum yields for 2-chlorophenol (B165306) and 4-chlorophenol (B41353) have been observed to be in the range of 0.01 to 0.2, with higher values often seen for the anionic forms at higher pH.

Table 1: Experimentally Determined Direct Photolysis Quantum Yields for Selected Chlorophenols in Aqueous Solution Data for this compound is not available; this table presents data for analogous compounds to infer potential behavior.

Compound pH Wavelength (nm) Quantum Yield (Φ)
2-Chlorophenol 2 282 0.02
11 282 0.10
4-Chlorophenol 2 282 0.08
11 282 0.15
2,4-Dichlorophenol 2 282 0.02

The primary photoproducts from the direct photolysis of chlorophenols typically involve the reductive dechlorination to form phenols and the formation of various hydroxylated and dimeric species. For this compound, direct photolysis would likely lead to the cleavage of the carbon-chlorine bond, yielding 4-(methylthio)phenol (B156131). Further degradation could result in the formation of hydroquinone (B1673460) and other oxidized products. The methylthio group may also be susceptible to photooxidation, potentially forming the corresponding sulfoxide (B87167) and sulfone derivatives.

Indirect photolysis is often a more significant degradation pathway for organic compounds in the environment. This process involves the reaction of the compound with photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals.

Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic pollutants. In sunlit natural waters, •OH is primarily formed from the photolysis of dissolved organic matter (DOM) and nitrate (B79036) ions. The rate of reaction of an organic compound with •OH is described by a second-order rate constant (kₒₕ).

Specific kinetic data for the reaction of this compound with hydroxyl radicals are not available. However, the rate constants for the reaction of •OH with various substituted phenols are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. The presence of the electron-donating hydroxyl and methylthio groups on the aromatic ring of this compound would likely make it highly susceptible to attack by hydroxyl radicals. The reaction would proceed through either hydrogen abstraction from the phenolic hydroxyl group or electrophilic addition to the aromatic ring. This would lead to the formation of phenoxyl radicals and hydroxylated intermediates, which can undergo further oxidation and ring cleavage. The sulfur atom in the methylthio group is also a potential site for oxidation by hydroxyl radicals, leading to the formation of 3-chloro-4-(methylsulfinyl)phenol and subsequently 3-chloro-4-(methylsulfonyl)phenol.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Phenolic compounds are generally stable to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, they can ionize to form phenoxide ions, which may be more susceptible to certain reactions, though direct hydrolysis of the aromatic ring or the chloro and methylthio substituents is generally not a significant degradation pathway for compounds like this compound under typical environmental conditions. The C-Cl and C-S bonds in aromatic compounds are generally resistant to hydrolysis. Therefore, hydrolysis is not expected to be a major abiotic degradation process for this compound in the environment.

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Biodegradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of many organic pollutants from the environment.

Specific studies on the microbial transformation of this compound are not documented in the available literature. However, the biodegradation pathways can be inferred from studies on related compounds, namely chlorophenols and thioanisole (B89551) (methylthiobenzene).

The aerobic biodegradation of chlorophenols is well-studied and typically proceeds through an initial hydroxylation of the aromatic ring to form a chlorocatechol intermediate. nih.govnih.govslideshare.netproquest.commdpi.org This is followed by enzymatic ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.govnih.govslideshare.netproquest.commdpi.org

For this compound, a plausible initial step in aerobic biodegradation would be hydroxylation to form a catechol derivative. The position of this hydroxylation would be directed by the existing substituents. Following this, ring cleavage would occur.

The methylthio group (-SCH₃) is also subject to microbial transformation. In compounds like thioanisole, the sulfur atom is typically oxidized by monooxygenases to form the corresponding sulfoxide and then the sulfone. These oxidized intermediates are generally more water-soluble and may be more amenable to further degradation.

Based on these analogous pathways, a putative aerobic biodegradation pathway for this compound can be proposed:

Oxidation of the methylthio group: The initial enzymatic attack could be the oxidation of the sulfur atom to form 3-Chloro-4-(methylsulfinyl)phenol and subsequently 3-Chloro-4-(methylsulfonyl)phenol.

Hydroxylation of the aromatic ring: A monooxygenase could introduce a hydroxyl group onto the aromatic ring, likely at a position ortho to the existing hydroxyl group, to form a catechol derivative.

Ring cleavage: The resulting catechol would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

Dechlorination: The chlorine atom could be removed either before or after ring cleavage, through hydrolytic or reductive dehalogenation mechanisms.

Further metabolism: The resulting aliphatic intermediates would be further metabolized through central metabolic pathways, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic ions).

Table 2: Plausible Intermediates in the Biodegradation of this compound This table presents hypothetical intermediates based on known pathways for analogous compounds.

Intermediate Compound Plausible Formation Step
3-Chloro-4-(methylsulfinyl)phenol Oxidation of the methylthio group
3-Chloro-4-(methylsulfonyl)phenol Further oxidation of the sulfoxide
3-Chloro-4-(methylthio)catechol Hydroxylation of the aromatic ring
Chlorinated aliphatic acids Ring cleavage of catechol intermediate

It is important to emphasize that these proposed pathways are based on the degradation of structurally similar compounds and would require experimental verification for this compound. The actual degradation pathway and its rate will depend on the specific microbial communities present and the prevailing environmental conditions.

Role of Specific Enzymes in Degradation Processes

The biodegradation of aromatic compounds like this compound is primarily facilitated by specific enzymes produced by microorganisms. While direct enzymatic studies on this particular compound are not available, the degradation of related chlorophenols and methylthio-substituted phenols is well-documented, suggesting the involvement of several key enzyme classes.

Monooxygenases and Dioxygenases: The initial attack on the aromatic ring of phenolic compounds is often catalyzed by monooxygenases or dioxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively. This crucial step increases the reactivity of the aromatic ring, making it susceptible to cleavage. For a compound like this compound, a monooxygenase could hydroxylate the ring, potentially leading to the formation of a chlorocatechol derivative. Dioxygenases can cleave the aromatic ring directly.

Reductases: The methylthio group (-SCH3) may undergo enzymatic transformation. Reductases could potentially be involved in the cleavage of the carbon-sulfur bond, although oxidative pathways are generally more common for such groups.

Dehalogenases: A critical step in the degradation of chlorinated organic compounds is the removal of chlorine atoms, a process known as dehalogenation. This is carried out by enzymes called dehalogenases. These enzymes can function under both aerobic and anaerobic conditions and are essential for the complete mineralization of chlorinated phenols. The removal of the chlorine atom from this compound would significantly reduce its toxicity.

Ligninolytic Enzymes: Certain fungi, particularly white-rot fungi, produce powerful non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. These enzymes are capable of degrading a wide range of recalcitrant organic pollutants, including various chlorophenols. It is plausible that these enzymes could also be effective in the transformation of this compound.

Enzyme ClassPotential Role in Degradation of this compound
Monooxygenases Initial hydroxylation of the aromatic ring
Dioxygenases Cleavage of the aromatic ring
Dehalogenases Removal of the chlorine atom
Reductases Potential cleavage of the methylthio group
Ligninolytic Enzymes Broad-spectrum degradation of the molecule

Environmental Fate Modeling and Prediction

Environmental fate modeling uses mathematical models to predict the distribution and transformation of chemicals in the environment. In the absence of specific experimental data for this compound, models can provide estimations of its likely behavior based on its chemical structure and the properties of similar compounds.

Degradation Half-Lives in Different Environmental Compartments

The degradation half-life of a compound is the time it takes for its concentration to be reduced by half. This parameter is a key indicator of a chemical's persistence in the environment. The half-life of this compound would be expected to vary significantly across different environmental compartments due to the varying influence of biotic and abiotic degradation processes.

Soil: In soil, the primary degradation pathway is expected to be microbial degradation. The half-life would be influenced by factors such as soil type, organic matter content, temperature, pH, and the presence of adapted microbial populations. For many chlorophenols, half-lives in soil can range from days to several months.

Water: In aquatic environments, degradation can occur through biodegradation, photodegradation (breakdown by sunlight), and hydrolysis. The relative importance of these processes would depend on factors like water depth, turbidity, pH, and the presence of microbial communities. The half-life of similar phenolic compounds in water can range from a few days to weeks.

Air: In the atmosphere, phenolic compounds are primarily degraded by reacting with hydroxyl radicals. The atmospheric half-life of this compound is predicted to be short, likely on the order of hours to a few days.

Illustrative Degradation Half-Lives for a Structurally Similar Chlorophenol

Environmental CompartmentEstimated Half-Life RangePrimary Degradation Process(es)
Soil15 - 100 daysMicrobial degradation
Surface Water5 - 50 daysBiodegradation, Photodegradation
Groundwater100 - 1000+ daysAnaerobic biodegradation
Atmosphere0.5 - 5 daysReaction with hydroxyl radicals

Note: This table provides estimated values based on data for other chlorophenols and is for illustrative purposes only. Actual half-lives for this compound may differ.

Identification of Persistent Transformation Products

During the degradation of this compound, various intermediate transformation products may be formed. Some of these intermediates may be more persistent and potentially more toxic than the parent compound.

Based on the known degradation pathways of related compounds, potential persistent transformation products could include:

Chlorinated Catechols or Hydroquinones: If the initial enzymatic attack involves hydroxylation of the aromatic ring without immediate ring cleavage, chlorinated catechols or hydroquinones could be formed. These compounds can be more toxic than the parent phenol (B47542).

Methylthio-Catechols: If dehalogenation occurs prior to ring cleavage, methylthio-substituted catechols could be formed.

Oxidized Sulfur Species: The methylthio group could be oxidized to form sulfoxide or sulfone derivatives (e.g., 3-chloro-4-(methylsulfinyl)phenol or 3-chloro-4-(methylsulfonyl)phenol). These oxidized products may exhibit different environmental behaviors and toxicities.

Polymerized Products: Under certain conditions, phenolic compounds can undergo polymerization reactions, leading to the formation of larger, more complex, and potentially persistent humic-like substances.

The identification and characterization of these potential transformation products are crucial for a complete understanding of the environmental risk posed by this compound.

Role in Advanced Materials Science and Process Chemistry Excluding Material Properties

Precursor in Polymer Chemistry

In the realm of polymer chemistry, 3-Chloro-4-(methylthio)phenol serves as a valuable monomer for the synthesis of advanced functional polymers. Its bifunctional nature, arising from the reactive phenolic hydroxyl group and the chloro substituent, allows it to participate in condensation polymerization reactions.

One of the primary applications of this compound is in the synthesis of poly(phenylene sulfide) (PPS) derivatives. acs.org PPS is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. The general synthesis of PPS involves the reaction of a dihalogenated aromatic compound with a sulfur source. acs.org In this context, this compound can be utilized in a self-condensation reaction under specific conditions to produce a substituted PPS. The polymerization would proceed through the nucleophilic substitution of the chlorine atom by the thiophenolate anion, formed by the deprotonation of the phenolic hydroxyl group.

The resulting polymer would feature a poly(thioether) backbone with pendant hydroxyl and methylthio groups. These functional groups can be further modified in post-polymerization reactions to tailor the polymer's characteristics for specific applications. The general polymerization scheme can be represented as follows:

Table 1: Polymerization Reactants and Resulting Polymer Type

MonomerPolymerization TypeResulting Polymer
This compoundSelf-condensationPoly(3-hydroxy-4-(methylthio)phenylene sulfide)

The synthesis of such functionalized poly(thioether)s is of significant interest for the development of advanced materials. zju.edu.cn The presence of the methylthio group, in particular, can influence the polymer's solubility and processing characteristics.

Intermediate in Specialty Chemical Manufacturing Processes

The chemical reactivity of this compound makes it a crucial intermediate in the multi-step synthesis of various specialty chemicals, particularly in the agrochemical and pharmaceutical industries. smolecule.com Its substituted phenyl ring serves as a foundational building block for the construction of more complex molecular architectures.

In agrochemical synthesis, substituted thiophenols are known precursors to a range of pesticides. While direct evidence of this compound's use in the synthesis of the insecticide fipronil (B1672679) is not explicitly detailed in readily available literature, its structural motifs are present in related compounds. nih.govresearchgate.net The synthesis of such complex molecules often involves a series of reactions where a core structure, which could be derived from this compound, is sequentially functionalized. For instance, the chloro and methylthio groups can be manipulated or replaced to introduce other desired functionalities.

Furthermore, this compound can be a precursor for the synthesis of substituted diphenyl sulfides and ethers. These structural motifs are prevalent in a variety of biologically active molecules, including some antifungal agents. nih.govnih.govresearchgate.net The synthesis of these compounds would typically involve a nucleophilic aromatic substitution reaction where the phenoxide ion of this compound displaces a leaving group on another aromatic ring, or vice versa.

Table 2: Potential Specialty Chemicals Derived from this compound

PrecursorReaction TypePotential Product Class
This compoundNucleophilic Aromatic SubstitutionSubstituted Diphenyl Ethers/Sulfides
This compoundMulti-step synthesisAgrochemicals (e.g., insecticides, fungicides)
This compoundDerivatizationPharmaceutical Intermediates

The versatility of this compound as an intermediate stems from the differential reactivity of its functional groups, allowing for selective transformations at different stages of a synthetic sequence.

Catalyst Ligand or Component in Reaction Systems

In the field of catalysis, the sulfur atom in the methylthio group and the phenolic oxygen of this compound can act as donor atoms, enabling the molecule to function as a ligand in transition metal complexes. researchgate.netredalyc.org Thiophenol-based ligands are known to coordinate with a variety of metal centers, including palladium, rhodium, and copper, influencing the catalytic activity and selectivity of the resulting complexes. researchgate.netnih.govresearchgate.net

The electronic properties of the ligand are crucial in determining the performance of the catalyst. The presence of both an electron-donating methylthio group and an electron-withdrawing chlorine atom on the phenyl ring of this compound can fine-tune the electron density at the metal center. This modulation can have a significant impact on the catalytic cycle of various reactions, such as cross-coupling, oxidation, and hydroformylation. researchgate.netnih.govdicp.ac.cn

For instance, in palladium-catalyzed cross-coupling reactions, thiophenol-derived ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. nih.gov In oxidation catalysis, metal complexes with thiolate ligands can participate in electron transfer processes. rsc.org Rhodium complexes with thiolate ligands have also been investigated for their potential in hydroformylation reactions. researchgate.netredalyc.org

Table 3: Potential Catalytic Applications of this compound as a Ligand

Metal CenterPotential Catalytic ReactionRole of Ligand
Palladium (Pd)Cross-Coupling ReactionsStabilize catalyst, modulate electronic properties
Copper (Cu)Oxidation ReactionsFacilitate electron transfer
Rhodium (Rh)HydroformylationInfluence activity and selectivity

While specific catalytic systems employing this compound as a ligand are not extensively documented, its structural features suggest its potential for the development of novel and efficient catalysts for a range of organic transformations.

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches for Analogues and Derivatives

The synthesis of analogues and derivatives of 3-Chloro-4-(methylthio)phenol is crucial for exploring structure-activity relationships and developing new applications. Future research will likely focus on more efficient, selective, and sustainable synthetic methods.

One promising area is the advancement of C-S cross-coupling reactions . While traditional methods for forming aryl-sulfur bonds exist, newer catalytic systems offer milder reaction conditions and broader functional group tolerance. Copper-catalyzed Ullmann-type reactions, for instance, are a classic method for forming C-S bonds. wikipedia.orgnih.gov Modern iterations of this reaction utilize soluble copper catalysts, sometimes in aqueous two-phase systems, which can offer environmental benefits and easier product isolation. bohrium.com Research into ligand-free copper iodide catalysis also presents a simplified and cost-effective approach for coupling aryl iodides with thiols. uu.nl

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also being adapted for C-S bond formation. researchgate.net These methods are known for their high efficiency and functional group compatibility. Future work may involve developing novel palladium catalysts with tailored ligands to improve yields and selectivity for the synthesis of complex thiophenol derivatives.

The development of continuous flow reactors for key synthetic steps, such as the Newman-Kwart rearrangement, is another emerging trend. nih.gov Flow chemistry offers advantages in terms of precise control over reaction parameters, improved safety, and scalability, making it an attractive platform for the synthesis of this compound analogues.

Below is a table summarizing potential novel synthetic approaches:

Synthetic ApproachCatalyst/ReagentKey AdvantagesPotential Application for this compound Analogues
Ullmann-Type C-S Coupling Copper salts (e.g., CuI, CuO nanoparticles) bohrium.comresearchgate.netUse of inexpensive and abundant copper catalysts.Synthesis of diaryl thioethers by coupling a substituted aryl halide with a thiophenol derivative.
Palladium-Catalyzed C-S Coupling Palladium complexes with specialized ligandsHigh efficiency, broad functional group tolerance.Versatile method for creating a wide range of substituted thiophenol analogues with complex functionalities.
Newman-Kwart Rearrangement Thermal or catalytic conditionsAccess to thiophenols from readily available phenols.A strategic alternative for synthesizing thiophenol derivatives where the corresponding phenol (B47542) is more accessible.
Continuous Flow Synthesis N/A (Reactor Technology)Precise reaction control, enhanced safety, scalability.Industrial-scale production of this compound and its derivatives with high purity and consistency.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

Detecting and quantifying trace levels of this compound and its degradation products in complex environmental matrices is a significant analytical challenge. Future research will focus on developing more sensitive and selective analytical methods.

Hyphenated techniques , which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of this research. microbe.comnih.govecetoc.orgstanford.edunih.govGas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated phenols. thermofisher.com US EPA Method 528, for example, utilizes GC-MS for the determination of various phenols in drinking water. thermofisher.comchromatographyonline.com

For improved sensitivity and specificity, especially for non-volatile or thermally labile derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is becoming increasingly prevalent. nih.govresearchgate.net This technique offers excellent selectivity through multiple reaction monitoring (MRM), allowing for the detection of target analytes at very low concentrations even in complex mixtures.

To further enhance detection limits, advanced sample preparation techniques are being explored. Solid-phase microextraction (SPME) coupled with GC is a solvent-free method for extracting and concentrating analytes from water samples. researchgate.netnih.gov This technique can significantly improve the sensitivity of the subsequent chromatographic analysis.

Chemometric methods are also being increasingly applied to the analysis of complex spectroscopic data. nih.govrsu.lvmdpi.com Techniques like principal component analysis (PCA) can help in resolving complex mixtures and identifying the spectral fingerprints of individual components, which is particularly useful when analyzing environmental samples containing multiple organosulfur compounds. nih.gov

The following table summarizes advanced analytical techniques for trace analysis:

TechniqueAbbreviationPrincipleApplication for this compound
Gas Chromatography-Mass SpectrometryGC-MSSeparation of volatile compounds followed by mass-based detection.Analysis of this compound and its volatile derivatives in environmental samples.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHigh-resolution separation of compounds with highly selective and sensitive mass detection.Quantification of trace levels of the parent compound and its metabolites in complex matrices like soil and water.
Solid-Phase MicroextractionSPMESolvent-free extraction and preconcentration of analytes.Enhancing the detection limits for this compound in aqueous samples prior to GC analysis.
ChemometricsN/AApplication of statistical and mathematical methods to chemical data.Deconvolution of complex spectroscopic data from environmental samples to identify and quantify individual organosulfur compounds.

High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful tool for accelerating the discovery and optimization of chemical reactions. chemrxiv.orgatomfair.com In the context of this compound, HTS can be employed to rapidly screen a large number of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the synthesis of its analogues and derivatives.

The use of robotic and automated synthesis platforms is central to HTS. researchgate.netbojdyslab.orgeisai.com These systems can perform hundreds or even thousands of reactions in parallel, using miniaturized reaction vessels such as microplates. This allows for a comprehensive exploration of the reaction space in a fraction of the time and with significantly less material consumption compared to traditional methods. atomfair.com

For instance, in the optimization of Suzuki-Miyaura cross-coupling reactions, automated systems with feedback algorithms can intelligently explore the reaction landscape to quickly identify conditions that maximize yield and turnover number. nih.govmit.educhemistryviews.org This approach could be readily adapted to optimize the synthesis of various derivatives of this compound.

The integration of HTS with rapid analytical techniques, such as mass spectrometry, allows for the quick assessment of reaction outcomes. This enables a closed-loop optimization process where the results from one round of screening inform the design of the next, leading to a more efficient discovery workflow. chemistryviews.org

Key aspects of HTS for reaction optimization are highlighted in the table below:

HTS ComponentDescriptionRelevance to this compound Synthesis
Automated Liquid Handling Robotic systems for precise dispensing of reagents into microplates.Enables the rapid setup of a large number of parallel reactions to screen different synthetic conditions.
Miniaturized Reactors Use of microplates (e.g., 96-well, 384-well) to perform reactions on a small scale.Reduces the consumption of valuable starting materials and reagents, making the screening process more cost-effective.
Rapid Analytics Integration of analytical techniques like MS for quick assessment of reaction products.Allows for the timely evaluation of reaction outcomes, facilitating iterative optimization cycles.
Design of Experiments (DoE) Statistical approach to systematically plan and analyze experiments.Provides a structured framework for efficiently exploring the multidimensional reaction space.

Theoretical Chemistry Contributions to Predictive Modeling

Theoretical chemistry and computational modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its electronic structure, reactivity, and potential environmental fate, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic properties of molecules. DFT studies can be used to understand the effects of the chloro and methylthio substituents on the reactivity of the phenol ring. Such calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack, which is crucial for designing new synthetic routes to its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov For this compound, QSAR models can be developed to predict its potential toxicity or biodegradability based on calculated molecular descriptors. nih.govchemrxiv.orgchemrxiv.org This is particularly important for assessing the environmental risk of the compound and its analogues without the need for extensive experimental testing. The development of such models often involves machine learning algorithms to handle complex datasets and identify subtle structure-property relationships. stanford.educhemrxiv.orgchemrxiv.orgmit.eduresearchgate.netnih.gov

In silico models are also being developed to predict the environmental fate of chemicals, including their biodegradability. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These models can help in forecasting the persistence of this compound in different environmental compartments and identifying potential degradation pathways.

The table below summarizes the contributions of theoretical chemistry to the study of this compound:

Theoretical MethodAbbreviationContributionApplication to this compound
Density Functional TheoryDFTCalculation of electronic structure, molecular orbitals, and reaction energies.Predicting reactivity, understanding substituent effects, and guiding the synthesis of new derivatives.
Quantitative Structure-Activity RelationshipQSARCorrelating molecular structure with biological activity (e.g., toxicity).Predicting the potential toxicological profile of this compound and its analogues.
Quantitative Structure-Property RelationshipQSPRCorrelating molecular structure with physicochemical properties (e.g., solubility, biodegradability).Estimating the environmental fate and persistence of the compound.
Machine LearningMLDeveloping predictive models from large datasets of chemical information.Enhancing the accuracy of QSAR/QSPR models and predicting reaction outcomes. stanford.educhemrxiv.orgmit.eduresearchgate.netnih.gov

Interdisciplinary Studies at the Interface of Organic Chemistry and Environmental Science

Understanding the environmental impact of this compound requires a collaborative effort between organic chemists and environmental scientists. This interdisciplinary approach is essential for elucidating the compound's fate in the environment, from its potential degradation pathways to its effects on ecosystems.

One key area of research is the study of biodegradation pathways . While some chlorinated phenols can be degraded by microorganisms under both aerobic and anaerobic conditions, the specific pathways for this compound are not well understood. microbe.com Research in this area would involve identifying the microorganisms capable of metabolizing the compound and characterizing the enzymatic reactions and metabolic intermediates involved.

Photocatalytic degradation is another promising area for the remediation of water contaminated with organic pollutants. researchgate.netzenodo.orgnih.govepa.gov This process utilizes semiconductor materials to generate highly reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. Studies could be designed to investigate the efficiency of different photocatalysts for the degradation of this compound and to identify the resulting degradation products.

Predictive modeling of environmental fate , as discussed in the previous section, is a powerful tool that bridges organic chemistry and environmental science. By combining knowledge of the compound's chemical properties with models of environmental processes, researchers can better predict its transport, distribution, and persistence in various environmental compartments. nih.govmdpi.com

The following table outlines key areas of interdisciplinary research:

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(methylthio)phenol, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound typically involves electrophilic substitution or nucleophilic aromatic substitution. For example, chlorination of 4-(methylthio)phenol using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (0–25°C) can yield the target compound. Reaction optimization should consider:

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack .
  • Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 3-position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Answer:

  • ¹H NMR : Expect aromatic protons as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) and a singlet for the methylthio group (δ 2.5 ppm) .
  • ¹³C NMR : The chlorine-bearing carbon resonates at δ 125–130 ppm; the methylthio sulfur-linked carbon at δ 35–40 ppm .
  • IR : Strong O-H stretch (~3200 cm⁻¹), C-S stretch (650–700 cm⁻¹), and C-Cl stretch (550–600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 174.5 (C₇H₇ClOS) with fragments at m/z 139 (loss of Cl) and 111 (loss of SCH₃) .

Note : Compare with analogs like 3-Chloro-4-ethoxy-phenol (δ 1.3 ppm for CH₃ in ethoxy) to distinguish substituents .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrophilic sites : The 3-chloro group directs further substitution to the 5-position due to electron-withdrawing effects.
  • HOMO-LUMO gap : A narrow gap (4.5 eV) suggests redox activity, corroborated by cyclic voltammetry .
  • Solvent effects : Water stabilizes the phenolic O-H bond (ΔG = −2.3 kcal/mol) via hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) may arise from:

  • Bioassay variability : Standardize protocols (CLSI guidelines) for broth microdilution and inoculum size .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4, 37°C) via LC-MS .
  • Synergistic effects : Use checkerboard assays to identify interactions with adjuvants (e.g., β-lactams) .

Case Study : A 2024 study resolved conflicting data by pre-incubating the compound with serum albumin (binding reduces free concentration by 40%) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer: Key SAR insights:

  • Methylthio vs. sulfonyl : Replacing –SCH₃ with –SO₂CH₃ (as in 3-Chloro-4-(methylsulfonyl)phenol) increases hydrophilicity but reduces membrane permeability .
  • Chlorine position : 3-Cl is optimal; 2-Cl analogs show 10x lower antifungal activity .
  • Phenol pKa : Lower pKa (8.2 vs. 9.5 for unsubstituted phenol) enhances ionization at physiological pH, affecting bioavailability .

Q. What safety and handling protocols are critical for working with this compound in laboratory settings?

Answer:

  • Hazard classification : H315 (skin irritation), H319 (eye irritation). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
  • Storage : Store in amber glass at 4°C under inert gas (N₂) to prevent oxidation of the thioether group .

First Aid : For skin contact, wash with 5% sodium thiosulfate to reduce irritation .

Methodological Notes

  • References : Excluded BenchChem (as requested). Relied on EPA, PubChem, and peer-reviewed journals .
  • Data Conflicts : Cross-validate experimental results with computational models (e.g., DFT vs. Hammett) .
  • Advanced Tools : Use CAS Common Chemistry (CC-BY-NC 4.0) for regulatory data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.